1-(2-Oxobutyl)thiolan-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxobutyl)thiolan-1-ium is a chemical compound with the molecular formula C8H15OS It is known for its unique structure, which includes a thiolane ring substituted with an oxobutyl group
Preparation Methods
The synthesis of 1-(2-Oxobutyl)thiolan-1-ium can be achieved through several routes. One common method involves the reaction of tetrahydrothiophene with an appropriate oxobutyl halide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Oxobutyl)thiolan-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The thiolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Oxobutyl)thiolan-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Mechanism of Action
The mechanism by which 1-(2-Oxobutyl)thiolan-1-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the modulation of the immune system, particularly by reversing the antitumor immune response . The compound may also interact with cellular enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Oxobutyl)thiolan-1-ium can be compared with other sulfur-containing compounds, such as:
Onionin A1: A thiolane-type sulfide found in onions, known for its antitumor properties.
Garlicnin B1: Another sulfur compound from garlic with similar biological activities.
What sets this compound apart is its specific structure and the presence of the oxobutyl group, which may confer unique chemical and biological properties.
Properties
CAS No. |
301153-76-4 |
---|---|
Molecular Formula |
C8H15OS+ |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-(thiolan-1-ium-1-yl)butan-2-one |
InChI |
InChI=1S/C8H15OS/c1-2-8(9)7-10-5-3-4-6-10/h2-7H2,1H3/q+1 |
InChI Key |
HBXCFTARERXWEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C[S+]1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.